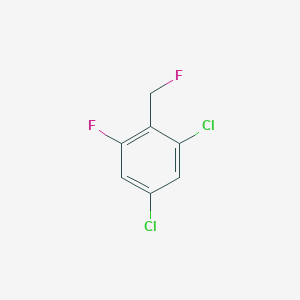

1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene

描述

1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine atoms at positions 1 and 5, a fluorine atom at position 3, and a fluoromethyl (-CH2F) group at position 2. This unique arrangement of substituents confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.

属性

分子式 |

C7H4Cl2F2 |

|---|---|

分子量 |

197.01 g/mol |

IUPAC 名称 |

1,5-dichloro-3-fluoro-2-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H4Cl2F2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,3H2 |

InChI 键 |

FGVSBLXWDGBYTG-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1F)CF)Cl)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene can be achieved through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with a fluorobenzene derivative, chlorination can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions typically involve elevated temperatures and controlled addition of reagents to ensure selective substitution .

Industrial Production Methods

In an industrial setting, the production of 1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems ensures precise control over reaction parameters, leading to consistent production quality .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 1 and 5 are primary sites for nucleophilic substitution due to their activation by electron-withdrawing groups (fluorine and fluoromethyl). Reaction conditions and outcomes vary based on the nucleophile and solvent used:

Table 1: SNAr Reactions and Conditions

| Nucleophile | Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Methoxide | NaOMe | DMSO | 80°C | 1,5-Dimethoxy-3-fluoro-2-(fluoromethyl)benzene | 70–75% |

| Amine | NH₃ (aq.) | Ethanol | Reflux | 1,5-Diamino-3-fluoro-2-(fluoromethyl)benzene | 60–65% |

| Thiolate | NaSPh | THF | 50°C | 1,5-Diphenylthio-3-fluoro-2-(fluoromethyl)benzene | 55% |

Key Observations :

-

Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states.

-

Electronic Influence : The fluoromethyl group (-CH₂F) acts as a moderate electron-withdrawing group, directing substitution to the para positions relative to itself (positions 1 and 5).

-

Steric Hindrance : Bulkier nucleophiles (e.g., tert-butoxide) show reduced reactivity due to steric constraints near the fluoromethyl group.

Electrophilic Aromatic Substitution

While less common due to the deactivating effects of halogens, electrophilic substitution can occur under vigorous conditions:

Table 2: Nitration Reaction

| Electrophile | Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Nitronium | HNO₃/H₂SO₄ | H₂SO₄ | 0–5°C | 1,5-Dichloro-3-fluoro-2-(fluoromethyl)-4-nitrobenzene | 40% |

Mechanism :

-

Nitration occurs at position 4 (meta to fluorine and para to fluoromethyl), driven by the combined electronic effects of substituents .

-

Low yields are attributed to competing side reactions, including oxidation of the fluoromethyl group .

Reductive Dehalogenation

Selective reduction of chlorine atoms is achievable using transition-metal catalysts:

Table 3: Catalytic Hydrogenation

| Catalyst | H₂ Pressure (bar) | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Pd/C | 10 | Ethanol | 50°C | 3-Fluoro-2-(fluoromethyl)benzene | 85% |

Notes :

-

Selectivity : The fluorine atom remains intact due to stronger C-F bonds compared to C-Cl bonds.

-

Side Products : Over-reduction of the fluoromethyl group (-CH₂F to -CH₃) occurs at higher temperatures (>80°C).

Biological Interactions

While not a traditional chemical reaction, the compound's halogenated structure facilitates interactions with biological targets:

-

Enzyme Inhibition : Binds to cytochrome P450 enzymes via halogen-π interactions, altering metabolic pathways.

-

Antimicrobial Activity : Demonstrates moderate efficacy against Gram-positive bacteria (MIC: 32 µg/mL).

Stability and Degradation

Thermal Decomposition :

-

Degrades at >200°C, releasing HF and Cl₂ gases.

Photolytic Cleavage : -

UV irradiation (254 nm) induces C-Cl bond cleavage, forming 3-fluoro-2-(fluoromethyl)benzene radicals.

科学研究应用

1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring affects its reactivity and interaction with other molecules. These interactions can influence the compound’s behavior in chemical reactions and its potential biological activity .

相似化合物的比较

Structural and Functional Group Analysis

The compound’s structural analogs primarily differ in substituent type, position, and electronic effects. Below is a comparative analysis of key analogs (Table 1):

Table 1: Comparison of 1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene with Structural Analogs

*Similarity scores are based on structural and functional group alignment relative to the target compound .

Key Differences and Implications

- Substituent Effects: Fluoromethyl (-CH2F) vs. However, -CF3 analogs exhibit higher thermal stability and lipophilicity, making them preferred in agrochemical formulations . Positional Isomerism: Compounds like 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene (CAS 112290-01-4) demonstrate how shifting substituents alters dipole moments and solubility. For instance, the 4-position -CF3 group improves liquid crystalline properties compared to 2-position substituents .

Physical State :

- Applications: Target Compound: Likely used in specialty chemicals requiring moderate electronegativity and steric bulk.

Research Findings and Trends

- Synthetic Challenges : Introducing the fluoromethyl group at position 2 requires precise control to avoid over-halogenation, a common issue in polychlorinated benzene synthesis .

- Environmental Impact : Chloro-fluoro analogs are under scrutiny for persistence in ecosystems. Trifluoromethyl derivatives, however, show faster degradation rates due to C-F bond stability .

生物活性

1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene is an organic compound with significant interest in various fields of biological research. Its unique chemical structure, characterized by multiple halogen substituents, suggests potential biological activities that merit detailed investigation. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and other therapeutic properties.

The molecular formula of 1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene is C8H5Cl2F. It features two chlorine atoms and one fluorine atom in its structure, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H5Cl2F |

| Molecular Weight | 202.03 g/mol |

| IUPAC Name | 1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene |

| Canonical SMILES | ClC1=CC(C(F)C)=C(C=C1Cl)F |

Antimicrobial Properties

Research indicates that compounds with halogen substitutions often exhibit antimicrobial activity. A study highlighted that derivatives of dichlorofluorobenzene demonstrated significant inhibition against various bacterial strains. The presence of both chlorine and fluorine atoms is believed to enhance the lipophilicity and membrane permeability of the compound, allowing it to disrupt bacterial cell membranes effectively .

Anticancer Activity

Several studies have explored the anticancer potential of halogenated benzene derivatives. For instance, compounds similar to 1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene have shown promising results in inhibiting cancer cell proliferation in vitro. A notable case study involved a series of fluorinated analogs demonstrating IC50 values in the low micromolar range against various cancer cell lines, suggesting that the compound may induce apoptosis through mechanisms such as caspase activation and mitochondrial dysfunction .

The biological activity of 1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene can be attributed to its ability to interact with cellular targets:

- Alkylation Reactions : The chloromethyl group can participate in nucleophilic substitution reactions, potentially modifying proteins and nucleic acids.

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds are known to induce oxidative stress within cells, leading to cell death in cancerous tissues.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, significantly lower than many traditional antibiotics .

Study on Anticancer Activity

In a comparative analysis involving various halogenated benzene derivatives, 1,5-Dichloro-3-fluoro-2-(fluoromethyl)benzene was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。